Cas no 16475-50-6 (Ethanedithioamide,N1,N2-diethyl-)

Ethanedithioamide, N1,N2-diethyl- is a sulfur-containing organic compound characterized by its thiocarbonyl functional groups and ethyl substituents on the nitrogen atoms. This structure imparts strong chelating properties, making it useful in coordination chemistry for metal ion binding and catalysis. Its electron-rich sulfur and nitrogen sites enhance reactivity in organic synthesis, particularly in the formation of heterocyclic compounds. The compound's stability and solubility in common organic solvents facilitate its handling in laboratory settings. Potential applications include its use as a ligand in transition metal complexes or as an intermediate in pharmaceutical and agrochemical synthesis. Proper handling is advised due to potential reactivity with oxidizing agents.
Ethanedithioamide,N1,N2-diethyl- structure
16475-50-6 structure
Product Name:Ethanedithioamide,N1,N2-diethyl-
CAS No:16475-50-6
MF:C6H12N2S2
MW:176.302878379822
CID:147513
PubChem ID:3032652
Update Time:2025-11-01

Ethanedithioamide,N1,N2-diethyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanedithioamide,N1,N2-diethyl-
    • 1,2-Bis(ethylamino)ethane-1,2-bisthione
    • N,N'-diethylethanedithioamide
    • [(ethyl)NHC(S)]2
    • AC1MHUH5
    • BRN 1761664
    • diethyl dithioxamide
    • diethyldithiooxamide
    • Ethanedithioamide, N,N'-diethyl-
    • N,N'-diethyl-dithiooxalamide
    • N,N'-Diethyldithiooxamide
    • NN'-diethyldithio-oxamide
    • NSC175739
    • OXAMIDE, N,N'-DIETHYLDITHIO-
    • Oxamide,N'-diethyldithio-
    • USAF MK-20
    • N,N'-Diethyldithioxamide
    • 1,2-Bis(ethylamino)-1,2-ethanedithione
    • EN300-7651779
    • WLN: SUYM2&YUS&M2
    • NSC 175739
    • N1,N2-Diethylethanebis(thioamide)
    • SCHEMBL3062029
    • Ethanedithioamide, N,N'-diethyl- (9CI)
    • UCZDKRCEDKACKB-UHFFFAOYSA-N
    • 16475-50-6
    • NSC-175739
    • DTXSID20167806
    • Ethanedithioamide,N'-diethyl-
    • 4-04-00-00360 (Beilstein Handbook Reference)
    • Inchi: 1S/C6H12N2S2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
    • InChI Key: UCZDKRCEDKACKB-UHFFFAOYSA-N
    • SMILES: S=C(C(NCC)=S)NCC

Computed Properties

  • Exact Mass: 176.04436
  • Monoisotopic Mass: 176.04419074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 88.2Ų

Experimental Properties

  • PSA: 24.06

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Additional information on Ethanedithioamide,N1,N2-diethyl-

Ethanedithioamide, N1,N2-diethyl-

Ethanedithioamide, N1,N2-diethyl- (CAS No. 16475-50-6) is a chemical compound with the molecular formula C8H18N2S2. This compound is a derivative of ethanedithioamide, where the two amino groups are substituted with ethyl groups. The molecule consists of a central ethane chain with two thioamide groups attached to each nitrogen atom. The structure of this compound can be represented as CH3CH2NCSCH2CH3, where the thioamide groups are in the form of -NCS.

The compound is known for its unique chemical properties and has been studied for its potential applications in various fields. Recent research has focused on its role in organic synthesis, particularly in the development of new materials and pharmaceuticals. The thioamide functional group in Ethanedithioamide, N1,N2-diethyl- makes it a versatile building block for constructing complex molecules with desired biological and chemical properties.

In terms of physical properties, Ethanedithioamide, N1,N2-diethyl- is typically a liquid at room temperature with a boiling point around 90°C under standard pressure. It has a molecular weight of approximately 194.38 g/mol and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and THF. These solubility characteristics make it suitable for use in various organic reactions where solubility is a critical factor.

The synthesis of Ethanedithioamide, N1,N2-diethyl- involves the reaction of ethanediamine with carbon disulfide under specific conditions. This reaction pathway has been optimized in recent studies to improve yield and purity. Researchers have also explored alternative methods to synthesize this compound using more environmentally friendly reagents and catalysts, aligning with the growing demand for sustainable chemical processes.

Ethanedithioamide, N1,N2-diethyl- has shown promise in the field of coordination chemistry due to its ability to act as a ligand for metal ions. Studies have demonstrated that this compound can form stable complexes with transition metals such as copper and zinc, which have potential applications in catalysis and materials science. The coordination properties of this compound are influenced by the electron-donating ethyl groups, which enhance its ability to bind metal centers effectively.

In addition to its role as a ligand, Ethanedithioamide, N1,N2-diethyl- has been investigated for its antioxidant properties. Recent research indicates that this compound can scavenge free radicals and protect biomolecules from oxidative damage. These findings suggest that it could be used as an additive in food or cosmetics to enhance their stability and shelf life.

The biological activity of Ethanedithioamide, N1,N2-diethyl- has also been explored in pharmacological studies. Preclinical experiments have shown that this compound exhibits moderate anti-inflammatory and analgesic effects in animal models. While these results are promising, further studies are needed to evaluate its safety and efficacy in humans before it can be considered for therapeutic applications.

In conclusion, Ethanedithioamide, N1,N2-diethyl- (CAS No. 16475-50-6) is a versatile chemical compound with diverse applications across various fields. Its unique structure and functional groups make it an attractive candidate for organic synthesis, coordination chemistry, and pharmacology. Ongoing research continues to uncover new insights into its properties and potential uses, positioning it as an important molecule in modern chemistry.

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